- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089
Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)
1-(Isoquinolin-3-yl)ethanone structure
Product Name:1-(Isoquinolin-3-yl)ethanone
Numéro CAS:91544-03-5
Le MF:C11H9NO
Mégawatts:171.195262670517
MDL:MFCD06658291
CID:809646
PubChem ID:11275275
Update Time:2025-06-10
1-(Isoquinolin-3-yl)ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(Isoquinolin-3-yl)ethanone
- 1-isoquinolin-3-ylethanone
- 1-ISOQUINOLIN-3-YL-ETHANONE
- 3-Acetylisoquinoline
- Ethanone,1-(3-isoquinolinyl)-
- 1-(3-Isoquinolinyl)ethanone (ACI)
- 1-(Isoquinolin-3-yl)ethan-1-one
- 1-(3-isoquinolinyl)ethanone
- SCHEMBL2126619
- AB25777
- 3-acetyl-isoquinoline
- BS-29725
- EN300-1655826
- AKOS006295633
- CS-0141837
- 91544-03-5
- MFCD06658291
- Z1198169433
- NLMXNLJJYMMQIF-UHFFFAOYSA-N
-
- MDL: MFCD06658291
- Piscine à noyau: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
- La clé Inchi: NLMXNLJJYMMQIF-UHFFFAOYSA-N
- Sourire: O=C(C)C1C=C2C(C=CC=C2)=CN=1
Propriétés calculées
- Qualité précise: 171.06800
- Masse isotopique unique: 173.047678
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 205
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 50.2
- Le xlogp3: 2.1
Propriétés expérimentales
- Le PSA: 29.96000
- Le LogP: 2.43740
1-(Isoquinolin-3-yl)ethanone Données douanières
- Code HS:2933499090
- Données douanières:
Code douanier chinois:
2933499090Résumé:
2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-(Isoquinolin-3-yl)ethanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004244-1g |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$477.36 | 2023-08-31 | |
| Alichem | A189004244-5g |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 5g |
$1376.00 | 2023-08-31 | |
| TRC | I822438-10mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | I822438-50mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | I822438-100mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 100mg |
$167.00 | 2023-05-18 | ||
| Chemenu | CM111583-1g |
1-(isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$290 | 2021-08-06 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-1g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-5g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-500mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-250mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 250mg |
1263.58CNY | 2021-05-08 |
1-(Isoquinolin-3-yl)ethanone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Diethyl ether , Benzene
Référence
- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5
Méthode de production 3
Conditions de réaction
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
Référence
- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908
Méthode de production 4
Conditions de réaction
Référence
- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13
Méthode de production 5
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Référence
- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
Référence
- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
Référence
- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514
1-(Isoquinolin-3-yl)ethanone Raw materials
- Ethyl Isoquinoline-3-carboxylate
- Methyllithium (1.6M in Diethyl Ether)
- Isoquinoline-3-carbonitrile
- Methyl isoquinoline-3-carboxylate
- L-Phenylalanine
- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-
- tributyl(1-ethoxyethenyl)stannane
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Isoquinolin-3-yl trifluoromethanesulfonate
1-(Isoquinolin-3-yl)ethanone Preparation Products
1-(Isoquinolin-3-yl)ethanone Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Numéro de commande:A10893
État des stocks:in Stock
Quantité:250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 19:34
Prix ($):163.0/343.0
Courriel:sales@amadischem.com
1-(Isoquinolin-3-yl)ethanone Littérature connexe
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Produits connexes
- 59576-26-0(1-(4-methylpyridin-2-yl)ethan-1-one)
- 1011-47-8(1-(Quinolin-2-yl)ethanone)
- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)
- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)
- 1129-30-2(2,6-Diacetylpyridine)
- 16576-23-1(1-benzoylisoquinoline)
- 1072-83-9(2-Acetylpyrrole)
- 4264-35-1(2-Acetylindole)
- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)
- 30440-88-1(Ethanone,1-(pyridinyl)-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):163.0/343.0